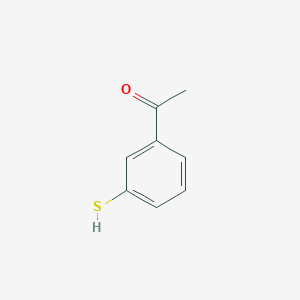

1-(3-Sulfanylphenyl)ethan-1-one

Description

Contextual Significance within Thiol-Substituted Acetophenones

Thiol-substituted acetophenones are a class of organic compounds that have garnered attention for their utility in synthesis and materials science. The presence of the thiol (-SH) group, a sulfur analogue of an alcohol group, provides a reactive site for various chemical modifications. This is particularly significant for creating new carbon-sulfur bonds, which are integral to many pharmaceutical and materials science applications.

The position of the thiol group on the phenyl ring significantly influences the compound's properties and reactivity. In the case of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), the meta-substitution pattern (position 3) dictates the electronic and steric environment of the reactive sites. Research on related substituted acetophenones, such as those with methyl, ethyl, or cyano groups, has shown that the type and position of substituents profoundly affect their thermochemical properties, like enthalpies of formation and vaporization. researchgate.net This foundational understanding underscores the importance of studying the specific regioisomer that is this compound to fully map the structure-property relationships within this class of compounds.

The thiol group itself is a focal point of research. Thiol-containing compounds are known to participate in various reactions, including nucleophilic additions and thiol-yne or thiol-ene "click" reactions, which are highly efficient and modular. researchgate.net These reactions allow for the straightforward linkage of the acetophenone (B1666503) core to other molecules, including peptides and sugars, highlighting the potential for creating complex bioconjugates. researchgate.net

Overview of Scientific Interest in Sulfanylphenyl Ethanone (B97240) Core Structures

The sulfanylphenyl ethanone core is a key structural motif in a variety of chemical contexts. Aromatic ketones, in general, are fundamental building blocks, but their use has sometimes been limited by the difficulty of breaking their strong carbon-carbon bonds. waseda.jp However, recent advancements have demonstrated novel methods to transform aromatic ketones into other functional groups like esters, thioethers, and amines, significantly broadening their synthetic utility. waseda.jp

The presence of the sulfanyl (B85325) (thiol) group adds another layer of versatility. Thiol-based compounds are crucial in medicinal chemistry, often acting as inhibitors for metalloenzymes by coordinating with the metal ion in the active site. nih.gov For example, thiol-based inhibitors have been developed for angiotensin-converting enzyme 2 (ACE2), demonstrating the potential for this class of compounds in drug discovery. nih.gov

Furthermore, the reactivity of the carbonyl group in conjunction with the thiol group can lead to interesting chemical phenomena. Studies on related compounds, such as α,β-unsaturated carbonyls, show that the addition of thiols can proceed through different mechanisms depending on the molecular structure and reaction conditions. nih.gov The keto-enol tautomerism observed in other carbonyl-containing thiol precursors, where the compound can exist in either a keto (aldehyde/ketone) or enol form, can also influence its reactivity and the pathways through which it forms other products. mdpi.com

Current Gaps and Future Directions in Fundamental Research

Despite the growing interest, the fundamental research landscape for this compound reveals several areas ripe for exploration. While synthesis routes for the para-isomer, 1-(4-mercaptophenyl)ethanone, are documented, detailed studies on the synthesis and optimization for the meta-isomer are less common. lookchem.com A systematic investigation into various synthetic methodologies could lead to more efficient and scalable production.

A significant gap exists in the comprehensive characterization of its physicochemical properties. Detailed experimental data on its thermochemistry, similar to what has been done for other substituted acetophenones, is needed to build robust structure-property relationship models. researchgate.net

Future research should also focus on exploring the full range of its chemical reactivity. This includes:

Catalysis: Investigating its potential as a ligand in catalysis, where the thiol group could coordinate to a metal center.

Materials Science: Exploring its use as a monomer or cross-linking agent in the development of novel polymers with specific optical or electronic properties.

Medicinal Chemistry: Using it as a scaffold to design and synthesize new enzyme inhibitors or other biologically active molecules, building on the known importance of the thiol group in this field. nih.govmdpi.com

Mechanistic Studies: Delving into the mechanisms of its reactions, such as its behavior in thiol-ene/yne couplings or its potential keto-enol tautomerism, could uncover new and unexpected chemical pathways. researchgate.netmdpi.com

The development of advanced computational models, like density functional theory (DFT), could also provide deeper insights into its electronic structure and reactivity, guiding future experimental work. acs.org As new methods for transforming aromatic ketones continue to emerge, the potential applications for this compound and its derivatives are poised to expand significantly, making it a compound of continuing scientific interest. waseda.jp

Data Tables

Table 1: Physicochemical Properties of Related Acetophenone Compounds This table provides a comparative look at the properties of the para-isomer of the target compound and a related hydroxylated compound. Data for this compound is less available, highlighting a research gap.

| Property | 1-(4-Mercaptophenyl)ethanone lookchem.com | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one nih.gov |

| CAS Number | 3814-20-8 | 125604-06-0 |

| Molecular Formula | C₈H₈OS | C₉H₁₀O₂ |

| Molecular Weight | 152.217 g/mol | 150.17 g/mol |

| Melting Point | 100-101 °C | Not Available |

| Boiling Point | 307.3 °C at 760 mmHg | Not Available |

| Flash Point | 139.7 °C | Not Available |

| Density | 1.252 g/cm³ | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCOVMFKJYATHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405767 | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-19-5, 35337-69-0 | |

| Record name | 1-(3-Mercaptophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Sulfanylphenyl Ethan 1 One and Its Derivatives

Synthesis of the Ethanone (B97240) Moiety and its Precursors

A primary precursor for many of the aforementioned thiolation strategies is a halogenated acetophenone (B1666503), most commonly 3-bromoacetophenone. This can be synthesized via the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, direct bromination of acetophenone can be employed, although this can sometimes lead to a mixture of isomers. orgsyn.org

Another important precursor is 3-hydroxyacetophenone. chemicalbook.com This compound can be synthesized through various routes, including the Fries rearrangement of phenyl acetate (B1210297) or the diazotization of 3-aminoacetophenone followed by hydrolysis. google.com The hydroxyl group can then be converted to a better leaving group, such as a triflate, for subsequent cross-coupling reactions to introduce the thiol functionality.

Acylation Reactions on Sulfanylated Phenyl Rings

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings. wikipedia.org This reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acylating agent. wikipedia.orgsigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion acts as the electrophile. sigmaaldrich.com

However, the direct acylation of a sulfanylated phenyl ring like thiophenol (or its protected thioether analogue, thioanisole) presents regioselectivity challenges for obtaining the meta-substituted product, 1-(3-Sulfanylphenyl)ethan-1-one (B1275183). The sulfanyl (B85325) (-SH) and alkylthio (-SR) groups are ortho-, para-directing activators. Consequently, Friedel-Crafts acylation of these substrates preferentially yields 2- and 4-substituted isomers. Achieving meta-acylation often requires indirect multi-step strategies, for instance, by starting with a meta-directing group that is subsequently converted to the sulfanyl group.

In contrast to traditional methods that require stoichiometric amounts of the catalyst due to product-catalyst complexation, catalytic versions using metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) have been developed, particularly for heteroaromatics, which can offer improved efficiency and catalyst recycling. researchgate.net

Table 1: Examples of Catalysts in Friedel-Crafts Acylation

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Aluminum Trichloride (AlCl₃) | Arenes | Traditional, strong Lewis acid; often used in stoichiometric amounts. | wikipedia.org |

| Metal Triflates (e.g., Yb(OTf)₃) | Substituted Thiophenes, Heteroaromatics | Catalytic amounts, can be reused without loss of activity. | researchgate.net |

| Methanesulfonic Anhydride | Aryl and Alkyl Carboxylic Acids | Metal- and halogen-free methodology, minimal waste. | acs.org |

Oxidation or Reduction of Precursor Ketones

An alternative to direct acylation is the manipulation of functional groups on a pre-existing acetophenone ring. This can involve either oxidation of a sulfur-containing precursor or reduction of a sulfur group in a higher oxidation state.

Oxidation of Thioether Precursors: A common route involves the synthesis of a thioether, such as 1-(3-(methylthio)phenyl)ethanone, which can then be oxidized. The sulfur atom in a thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. wikipedia.org For instance, the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to its corresponding sulfone is a known process, often employing oxidants like hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510). google.com Similar oxidation of 4-(methylthio)phenylacetic acid has also been studied. researchgate.net These sulfonyl compounds can then potentially be reduced to the target thiol.

Reduction of Sulfonyl Precursors: A viable pathway to this compound involves the reduction of a corresponding sulfonyl derivative, such as 3-acetylbenzenesulfonyl chloride or a 3-acetylbenzenesulfonic acid. Strong reducing agents are typically required to convert the sulfonyl group (-SO₂Cl or -SO₃H) to a sulfanyl group (-SH).

Synthesis of Analogues and Derivatives of this compound

The dual functionality of this compound provides a rich platform for creating a diverse library of analogues through modification of the phenyl ring or derivatization of the thiol and carbonyl moieties.

Modification of the Phenyl Ring Substituents

Further functionalization of the aromatic ring can be achieved through subsequent electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the meta-directing acetyl group and the ortho-, para-directing sulfanyl group—will govern the position of any new incoming group. An example of such a modification includes the synthesis of 1-(3-phenyl-4-sulfanylphenyl)ethanone, where a phenyl group is present on the ring. nih.gov The presence of an amino group, as seen in the commercially available 1-(3-amino-4-mercaptophenyl)ethan-1-one, further illustrates the potential for diverse substitution patterns on the phenyl core. sigmaaldrich.comsigmaaldrich.com

Derivatization of the Thiol Group (e.g., thioethers, sulfoxides, sulfones)

The nucleophilic thiol group is readily derivatized.

Thioethers: Alkylation of the thiol with alkyl halides is a standard method to produce thioethers. The thioether precursor, 1-(3-(methylthio)phenyl)ethanone, is itself a key example of this derivatization. reagentia.eu

Sulfoxides and Sulfones: As mentioned previously, the sulfur atom in the corresponding thioether derivatives can be oxidized. Oxidation with one equivalent of an oxidizing agent like dimethyldioxirane (B1199080) or hydrogen peroxide typically yields the methyl phenyl sulfoxide. wikipedia.org Using stronger conditions or excess oxidant leads to the formation of the sulfone. wikipedia.orggoogle.com A variety of oxidizing systems, including hydrogen peroxide with sodium tungstate or a mixture of peracetic acid and hydrogen peroxide, have been employed for this transformation in related systems. google.com

Table 2: Oxidation of Thioether Ketones

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| Thioanisole | Dimethyldioxirane | Methyl phenyl sulfoxide | wikipedia.org |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | H₂O₂ / Sodium tungstate | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | Peracetic acid / H₂O₂ / Sodium tungstate / Methanesulfonic acid | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |

Derivatization of the Carbonyl Group (e.g., imines, alcohols)

The ketone's carbonyl group is a site for numerous chemical reactions, including reduction to an alcohol or condensation with amines to form imines and related structures.

Reduction to Alcohols: The reduction of the acetyl group yields the corresponding ethanol (B145695) derivative. Asymmetric reduction is of particular interest as it produces chiral alcohols, which are important building blocks in medicinal chemistry. For example, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess using recombinant E. coli cells containing a carbonyl reductase. nih.gov This biocatalytic approach highlights a modern method for producing optically active alcohol derivatives. nih.gov

Formation of Imines and Enamines: The carbonyl group can react with primary amines to form imines. More complex transformations can also be achieved. A notable iodine/oxone-mediated three-component coupling reaction of 2-mercaptobenzoxazoles, amines, and ketones has been developed to synthesize α-thioenamines. acs.orgacs.org This method proceeds through the formation of a sulfenamide (B3320178) intermediate and showcases a sophisticated derivatization of the ketone functionality. acs.orgacs.org

Table 3: Biocatalytic Reduction of a Pro-chiral Ketone

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% | nih.gov |

Advancements in Green Chemistry and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. Several green methodologies are applicable to the synthesis of this compound and its derivatives.

Catalyst-Free and Metal-Free Reactions: A significant advancement is the development of metal- and halogen-free Friedel-Crafts acylation promoted by methanesulfonic anhydride. acs.org This method avoids hazardous reagents and minimizes waste. Other approaches focus on catalyst-free couplings of thiols to produce disulfides, a common side-reaction and potential derivatization of the target molecule. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in green synthesis. A photocatalytic oxidative radical addition of thioic acids to alkenes has been developed for the direct synthesis of α-keto thiol esters. nih.govacs.org This reaction utilizes an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water as the only byproduct. nih.govacs.org

Green Solvents and Conditions: The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to dichloromethane, or conducting reactions in water using surfactants like β-cyclodextrin, represents a key strategy in sustainable synthesis. mdpi.comresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions, often under solvent-free or neat conditions, leading to higher efficiency and reduced energy consumption. mdpi.comresearchgate.net

Table 4: Green Chemistry Approaches for Sulfur-Containing Compound Synthesis

| Green Strategy | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Photocatalysis | Oxidative Radical Addition | Visible light, organic photocatalyst, O₂ as oxidant, green solvent (EtOAc). | nih.govacs.org |

| Metal-Free Acylation | Friedel-Crafts Acylation | Uses methanesulfonic anhydride; no metal or halogen waste. | acs.org |

| Aerobic Cross-Coupling | C-H Sulfenylation | KIO₃-catalyzed reaction of enaminones and thiophenols under air. | nih.gov |

| Green Solvents | Various | Use of 2-MeTHF, water with β-cyclodextrin, or ionic liquids. | mdpi.comresearchgate.net |

Solvent-Free or Aqueous Reaction Conditions

The use of volatile organic solvents is a major contributor to the environmental impact of chemical processes. Consequently, developing synthetic routes that operate in water or without any solvent is a primary goal of green chemistry.

One promising approach for the synthesis of aryl thioethers and, by extension, protected forms of this compound, involves copper-catalyzed C-S coupling reactions in aqueous media. Research has demonstrated the feasibility of coupling aryl halides with thiols in water, often without the need for surfactants. For instance, the copper-catalyzed reaction of various aldehydes and thiols has been successfully carried out in water using tert-butyl hydroperoxide (TBHP) as an oxidant, tolerating a wide range of functional groups. researchgate.net While a specific example for 3-haloacetophenone is not detailed, the general applicability of this method to other aryl halides suggests its potential for adaptation.

Another significant advancement is the use of solvent-free conditions, particularly in conjunction with microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent. For example, the synthesis of N-arylamines has been achieved by reacting activated aryl halides with secondary amines on a solid support like basic alumina (B75360) under solvent-free microwave irradiation. rsc.org This principle can be extended to the synthesis of sulfur-containing compounds. For instance, the reaction of 4-hydroxycoumarin (B602359) with amines proceeds in good to excellent yields under solvent-free microwave conditions.

The following table summarizes representative examples of reactions conducted under aqueous or solvent-free conditions that are relevant to the synthesis of the target compound's precursors or analogues.

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| C-S Coupling | Aldehydes and Thiols | Copper | Water | TBHP, rt to 80 °C | Moderate to Good | researchgate.net |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides and Amines | Basic Al₂O₃ | Solvent-Free | Microwave | High | rsc.org |

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. For the synthesis of this compound and its derivatives, catalytic methods for both the formation of the C-S bond and the acylation of the aromatic ring are of high importance.

Copper-Catalyzed C-S Coupling: Copper-based catalysts have been extensively studied for the formation of carbon-sulfur bonds. These catalysts are attractive due to the lower cost of copper compared to other transition metals like palladium. Efficient copper-catalyzed methods for the coupling of aryl iodides with potassium thioacetate (B1230152) have been developed, which can be performed under both conventional heating and microwave irradiation. google.com The resulting S-aryl thioacetates are stable precursors to aryl thiols. The use of ligands such as 1,10-phenanthroline (B135089) can enhance the efficiency of these reactions. google.com Photoinduced copper-catalyzed cross-couplings of aryl thiols with aryl halides at low temperatures (0°C) without the need for an added ligand have also been reported, proceeding via a single-electron transfer mechanism. organic-chemistry.org

Solid Acid Catalysis for Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. Traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. The use of solid acid catalysts, such as phosphotungstates supported on metal oxides (e.g., ZrO₂, TiO₂, SnO₂), offers a recyclable and more environmentally friendly alternative for Friedel-Crafts reactions under solvent-free conditions. rsc.org These catalysts have been successfully used for the acylation of activated aromatic compounds like anisole (B1667542) and veratrole with acetyl chloride. rsc.org While the direct acylation of thiophenol or its protected derivatives using these solid acids is not explicitly documented, this approach represents a promising green alternative to conventional methods.

The table below presents examples of catalytic approaches relevant to the synthesis of the target molecule or its precursors.

| Reaction Type | Substrates | Catalyst | Ligand/Additive | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| C-S Coupling | Aryl Iodides, Potassium Thioacetate | CuI | 1,10-Phenanthroline | Toluene | 100 °C, 24h or MW, 2h | Good to Excellent | google.com |

| C-S Coupling | Aryl Thiols, Aryl Halides | CuI | None | - | Photoinduced, 0°C | High | organic-chemistry.org |

| Friedel-Crafts Acylation | Anisole/Veratrole, Acetyl Chloride | M(IV) Phosphotungstates (M=Zr, Ti, Sn) | None | Solvent-Free | 130 °C, 5h | High | rsc.org |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jmaterenvironsci.com Reactions with high atom economy are inherently less wasteful.

Addition Reactions: Addition reactions are typically the most atom-economical, as all the atoms of the reactants are incorporated into the product. The synthesis of this compound could potentially be designed to maximize atom economy. For instance, a hypothetical direct addition of thioacetic acid across an appropriate precursor would be highly atom-economical.

Substitution vs. Catalytic Reactions: Many classical synthetic methods, such as nucleophilic aromatic substitution using stoichiometric bases, have poor atom economy due to the formation of salt byproducts. In contrast, catalytic cycles, by their nature, minimize waste as the catalyst is regenerated and reused. The catalytic C-S coupling and Friedel-Crafts acylation methods discussed previously offer significant improvements in atom economy over their stoichiometric counterparts.

Solvent Choice: As highlighted in section 2.4.1, using water as a solvent or performing reactions under solvent-free conditions drastically reduces solvent waste.

Catalyst Recyclability: The use of heterogeneous or supported catalysts, such as the solid acid catalysts for Friedel-Crafts acylation, allows for easy separation and reuse, minimizing catalyst waste. rsc.org

One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste from workup and purification procedures.

The following table provides a conceptual comparison of the atom economy for different potential synthetic routes to a thioacetate precursor of the target molecule.

| Reaction Type | General Equation | Byproducts | Atom Economy |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (Stoichiometric Base) | Ar-X + KSAc → Ar-SAc + KX | Potassium Halide Salt | Moderate |

| Copper-Catalyzed Coupling | Ar-X + KSAc --(Cu catalyst)--> Ar-SAc + KX | Potassium Halide Salt (catalyst is recycled) | Moderate (improved process efficiency) |

| Hypothetical Direct Addition | Precursor + HS-Ac → Ar-SAc | None | 100% (Ideal) |

Chemical Reactivity and Mechanistic Investigations of 1 3 Sulfanylphenyl Ethan 1 One

Reactions Involving the Sulfanyl (B85325) (-SH) Group

The sulfanyl group is a potent nucleophile and is susceptible to oxidation, offering a rich landscape of chemical modifications.

The sulfur atom in the sulfanyl group exists in its most reduced state and can be readily oxidized to various higher oxidation states. A mild oxidation typically results in the formation of a disulfide bridge, coupling two thiol molecules. This process is a common transformation for thiols and is fundamental in fields like protein chemistry, where disulfide bonds stabilize protein structures. nih.gov In the case of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), this dimerization leads to the formation of 1,1'-(disulfanediylbis(3,1-phenylene))bis(ethan-1-one). The loss of a cysteine residue's ability to form its intended disulfide bond can lead to aberrant dimerization through other available cysteine residues, highlighting the reactivity of thiols in forming disulfide links. nih.gov

More vigorous oxidation conditions, employing stronger oxidizing agents such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom. Depending on the stoichiometry and strength of the oxidant, the reaction can yield either the corresponding sulfinic acid (3-acetylbenzenesulfinic acid) or, upon complete oxidation, the sulfonic acid (3-acetylbenzenesulfonic acid). The synthesis of 3-acetylbenzenesulfonic acid can also be achieved through the sulfonation of acetophenone (B1666503), which is an alternative synthetic route. chegg.comchegg.com

| Starting Material | Oxidizing Agent/Condition | Product |

|---|---|---|

| This compound | Mild (e.g., I₂, air, DMSO) | 1,1'-(Disulfanediylbis(3,1-phenylene))bis(ethan-1-one) |

| This compound | Controlled (e.g., H₂O₂, m-CPBA) | 3-Acetylbenzenesulfinic acid |

| This compound | Strong (e.g., KMnO₄, excess H₂O₂) | 3-Acetylbenzenesulfonic acid |

The sulfanyl group readily participates in radical-mediated addition reactions with unsaturated carbon-carbon bonds, known as thiol-ene and thiol-yne "click" reactions. wikipedia.orgnih.gov These reactions are highly efficient, often proceed with high yields, and are initiated by radical initiators (like AIBN), heat, or UV light. wikipedia.org The addition proceeds via a free-radical chain mechanism, where a thiyl radical adds to the alkene or alkyne. illinois.edu

In the thiol-ene reaction , the addition of the thiyl radical to an alkene occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgillinois.edu The subsequent chain transfer step involves the abstraction of a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov

The thiol-yne reaction involves the addition of a thiol across an alkyne. wikipedia.org This reaction can lead to either mono-addition, yielding an alkenyl sulfide, or a subsequent di-addition, where a second thiol molecule adds to the remaining double bond. wikipedia.orgrsc.org The initial addition is also typically anti-Markovnikov. wikipedia.org These reactions can be catalyzed by various means, including photoredox catalysts under visible light. nih.gov

| Reactant Type | Example Reactant | Reaction Type | Expected Product |

|---|---|---|---|

| Alkene | Styrene | Thiol-Ene | 1-(3-((2-Phenylethyl)sulfanyl)phenyl)ethan-1-one |

| Alkyne | Phenylacetylene | Thiol-Yne (Mono-addition) | 1-(3-((E)-2-Phenylvinyl)sulfanyl)phenyl)ethan-1-one |

| Activated Alkyne | Methyl propiolate | Thiol-Yne (Michael Addition) | Methyl (Z)-3-((3-acetylphenyl)sulfanyl)acrylate |

As a soft nucleophile, the sulfur atom of the sulfanyl group readily reacts with a variety of electrophiles.

Alkylation: In the presence of a base, the thiol is deprotonated to form a more potent nucleophile, the thiolate anion. This anion undergoes facile S-alkylation when treated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. This reaction is a common method for the synthesis of thioethers (sulfides). The alkylation of similar thione systems has been shown to proceed selectively at the sulfur atom. rsc.orgresearchgate.net

Acylation: Similarly, the thiolate anion reacts with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. This S-acylation reaction is an efficient way to introduce an acyl group onto the sulfur atom.

The proton of the sulfanyl group is acidic and can be removed by a base to form a thiolate anion. Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal ions. wikipedia.org This property allows this compound to act as a ligand in coordination chemistry.

The thiolate can coordinate to a wide range of transition metals, including but not limited to Ag(I), Cu(I), Zn(II), Cd(II), and Mo. wikipedia.orgxmu.edu.cn The synthesis of these metal thiolate complexes is often straightforward, typically involving the reaction of the thiol with a metal salt or metal base in an appropriate solvent. wikipedia.orgresearchgate.net The resulting complexes can range from simple mononuclear species to complex, multi-dimensional coordination polymers, depending on the metal, the stoichiometry, and the reaction conditions. xmu.edu.cn

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone group possesses an electrophilic carbonyl carbon and acidic α-protons, making it a site for nucleophilic addition and enolate-mediated reactions.

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon partially positive and thus electrophilic. masterorganicchemistry.com This electrophilicity is the basis for nucleophilic addition, one of the most fundamental reactions of ketones. masterorganicchemistry.comunacademy.com In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. unacademy.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Enolate Formation: The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic (pKa ≈ 19-20) and can be abstracted by a strong, non-nucleophilic base. libretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it quantitatively converts the ketone into its corresponding lithium enolate in an irreversible manner. libretexts.orgbham.ac.ukkhanacademy.org The resulting enolate is a powerful carbon-based nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

Aldol-Type Condensations: Once formed, the enolate of this compound can attack the electrophilic carbonyl carbon of another molecule. In a self-condensation , the enolate attacks an unreacted molecule of this compound, forming a β-hydroxy ketone (an aldol (B89426) addition product). In a crossed aldol reaction , the enolate reacts with a different carbonyl compound, such as an aldehyde (e.g., benzaldehyde), which cannot form an enolate itself. Under heating or acidic/basic conditions, the initial aldol addition product often undergoes dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, a process known as aldol condensation. youtube.com This elimination is particularly favored if it leads to an extended conjugated system. youtube.com

| Reaction Type | Reagents | Intermediate/Product Type |

|---|---|---|

| Enolate Formation | 1. LDA, THF, -78 °C | Lithium Enolate |

| Aldol Addition (Self) | 1. LDA, THF, -78 °C; 2. This compound; 3. H₃O⁺ | β-Hydroxy Ketone |

| Aldol Condensation (Self) | NaOH, H₂O, Heat | α,β-Unsaturated Ketone |

| Crossed Aldol Condensation | 1. Benzaldehyde, NaOH, H₂O, Heat | α,β-Unsaturated Ketone (Chalcone derivative) |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym / Common Name |

|---|---|

| This compound | 3-Mercaptoacetophenone |

| 1,1'-(Disulfanediylbis(3,1-phenylene))bis(ethan-1-one) | Bis(3-acetylphenyl) disulfide |

| 3-Acetylbenzenesulfinic acid | - |

| 3-Acetylbenzenesulfonic acid | - |

| Styrene | Vinylbenzene |

| Phenylacetylene | Ethynylbenzene |

| Methyl propiolate | - |

| 1-(3-((2-Phenylethyl)sulfanyl)phenyl)ethan-1-one | - |

| 1-(3-((E)-2-Phenylvinyl)sulfanyl)phenyl)ethan-1-one | - |

| Methyl (Z)-3-((3-acetylphenyl)sulfanyl)acrylate | - |

| Methyl iodide | Iodomethane |

| Benzaldehyde | - |

| Lithium diisopropylamide | LDA |

| Tetrahydrofuran | THF |

Reduction to Alcohols or Alkyl Groups

The ketone functionality of this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkyl group, depending on the choice of reducing agent and reaction conditions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

The reduction of the acetyl group to a secondary alcohol, 1-(3-Sulfanylphenyl)ethan-1-ol, is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and is generally compatible with the thiol group. nih.govresearchgate.net The reaction is commonly carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. nih.gov

| Transformation | Reagent(s) | Product | Typical Conditions |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3-Sulfanylphenyl)ethan-1-ol | Methanol or Ethanol, Room Temperature |

| Ketone to Alkane | Zinc Amalgam (Zn(Hg)), HCl | 1-Ethyl-3-sulfanylbenzene | Concentrated HCl, Heat |

| Ketone to Alkane | Hydrazine (B178648) (N₂H₄), KOH | 1-Ethyl-3-sulfanylbenzene | High-boiling solvent (e.g., ethylene (B1197577) glycol), Heat |

Condensation Reactions

The acetyl group of this compound possesses acidic α-protons, making it amenable to a variety of condensation reactions. These reactions are pivotal for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where this compound reacts with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form a chalcone (B49325) derivative. nih.govorganic-chemistry.org These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable chalcone.

The reactivity of the α-hydrogens also allows for condensation with other electrophiles. For instance, in the Gewald reaction, a ketone can condense with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. While direct application to this compound is not widely reported, its structural motifs suggest potential for similar reactivity.

| Reaction Type | Reactant(s) | Catalyst/Base | Product Type |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | NaOH or KOH | Chalcone |

| Aldol Condensation | Another Ketone/Aldehyde | Base (e.g., NaOH) | β-Hydroxy ketone/Aldol adduct |

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The two substituents on the phenyl ring, the acetyl group (-COCH₃) and the sulfanyl group (-SH), exert opposing directing effects. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and induction. This deactivation reduces the electron density of the aromatic ring, making it less nucleophilic. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The positions on the aromatic ring relative to the existing substituents are numbered as follows: C1 is attached to the acetyl group, C3 to the sulfanyl group. The available positions for substitution are C2, C4, C5, and C6. The acetyl group directs meta to positions C5. The sulfanyl group directs ortho to positions C2 and C4, and para to position C6. The ultimate regioselectivity of an EAS reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile, as well as the interplay between the activating effect of the sulfanyl group and the deactivating effect of the acetyl group.

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively detailed in the available literature. However, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the substitution of a hydrogen atom on the aromatic ring. The directing effects of the substituents would likely lead to a mixture of products, with substitution occurring at the positions activated by the sulfanyl group (ortho and para) and the position meta to the acetyl group.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the ring. Given the strong deactivating nature of the acetyl group, which directs meta, and the activating nature of the sulfanyl group, which directs ortho and para, a complex mixture of isomers could be formed. The harsh, oxidizing conditions of nitration could also potentially oxidize the sulfanyl group.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). Similar to nitration, the regiochemical outcome would be influenced by the directing effects of both substituents, and the strong acidic conditions could affect the sulfanyl group.

| EAS Reaction | Typical Reagents | Electrophile | Expected Directing Influence |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Mixture of ortho/para to -SH and meta to -COCH₃ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Mixture of ortho/para to -SH and meta to -COCH₃ |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | Mixture of ortho/para to -SH and meta to -COCH₃ |

Cyclization and Heterocycle Formation Pathways

The presence of both a carbonyl group and a sulfanyl group in a 1,3-relationship on the benzene ring provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles, most notably benzothiophene (B83047) derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization of this compound can be envisioned to proceed through various pathways, often initiated by either the enolization of the ketone or activation of the thiol. For instance, under acidic conditions, protonation of the carbonyl oxygen could facilitate an intramolecular nucleophilic attack by the sulfur atom onto the enol or enol ether intermediate.

A plausible and synthetically valuable transformation is the conversion to a substituted benzothiophene. While direct cyclization of this compound itself is not prominently documented, related reactions provide strong evidence for this possibility. For example, the condensation of 2'-mercaptoacetophenones with benzaldehydes can lead to thioflavanones. Furthermore, various strategies for the synthesis of benzothiophenes involve the cyclization of precursors containing both a thiol and a suitably positioned reactive group on the benzene ring. researchgate.net

One potential pathway for the intramolecular cyclization of this compound could involve an initial modification of the acetyl group, for example, through a condensation reaction, followed by cyclization. Another approach could involve the protection of the thiol group, followed by a reaction at the acetyl group and subsequent deprotection and cyclization. The synthesis of substituted benzothiophenes is an active area of research due to their presence in many biologically active compounds. nih.gov

Formation of Sulfur-Containing Heterocycles

The dual functionality of this compound provides a synthetically advantageous platform for the construction of various sulfur-containing heterocycles. The thiol group can act as a nucleophile, while the acetyl group can either participate directly as an electrophile or be converted into a more reactive intermediate.

One of the most prominent reactions for which this compound can be utilized is the Gewald reaction to form substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org In this context, this compound would serve as the ketone component. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the thiophene (B33073) ring. wikipedia.org The resulting thiophene would bear a 3-acetylphenyl substituent.

Another important class of heterocycles accessible from this compound are thienopyridines . The synthesis of thieno[2,3-b]pyridines, for instance, can be achieved through multi-step sequences that could commence with a precursor like this compound. While direct, one-pot syntheses are the subject of ongoing research, established methods often involve the initial formation of a substituted thiophene, which is then elaborated to construct the fused pyridine (B92270) ring.

Furthermore, the principles of the Hantzsch thiazole (B1198619) synthesis can be adapted to utilize this compound. Although the classic Hantzsch synthesis involves an α-haloketone and a thioamide, modifications could allow for the use of the thiol group of this compound or its derivatives to form the sulfur-containing ring.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgmdpi.com The structure of this compound makes it an ideal candidate for inclusion in various MCRs.

For example, it could participate in MCRs that lead to the formation of highly substituted heterocyclic scaffolds. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and a nitrogen source, leading to the formation of complex nitrogen and sulfur-containing heterocycles. The specific outcome would be highly dependent on the reaction conditions and the other components involved.

The Biginelli and Ugi reactions are well-known MCRs, and while their classical forms may not directly utilize a thiol-ketone, variations and related MCRs could be designed to incorporate the unique reactivity of this compound. mdpi.com For instance, the thiol group could participate in a thiol-ene type reaction within a multi-component sequence, or the ketone could undergo condensation to form an intermediate that then engages in further transformations. The development of novel MCRs involving this compound is an active area of research, driven by the demand for molecular diversity in drug discovery and materials science.

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for understanding the underlying mechanisms of the chemical transformations involving this compound, as well as for optimizing reaction conditions to achieve desired products with high yield and selectivity. While specific experimental data for this particular compound is not extensively available in public literature, we can infer its likely behavior based on studies of analogous systems.

Rate Law Determination and Activation Parameters

For multi-component reactions like the Gewald synthesis, the rate law can be more complex due to the multiple equilibria involved prior to the irreversible product-forming step. wikipedia.org The rate-determining step could be the initial Knoevenagel condensation or the subsequent cyclization.

Activation parameters, such as the activation energy (Ea), provide insight into the energy barrier of a reaction. For the enolisation of substituted acetophenones, which is a key step in many of their reactions, activation energies have been reported. researchgate.net It is expected that reactions involving this compound would have activation energies in a similar range to other substituted acetophenones, influenced by the electronic nature of the sulfanyl group.

Table 1: Representative Activation Parameters for Analogous Reactions (Note: Data is for analogous systems and not for this compound itself)

| Reaction Type | Analogous Reactant | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) | Reference |

| Enolisation | m-Nitroacetophenone | 23.46 | - | researchgate.net |

| Enolisation | p-Bromoacetophenone | 19.01 | - | researchgate.net |

Equilibrium Studies and Product Distribution Analysis

In many reactions of this compound, particularly in the synthesis of heterocyclic systems, various intermediates and products can exist in equilibrium. The final product distribution is therefore determined by the relative thermodynamic stabilities of these species. For example, in the formation of thienopyridines, different isomers could potentially be formed, and the reaction conditions would be crucial in directing the equilibrium towards the desired product.

The study of equilibrium constants (Keq) for the formation of intermediates and products can provide valuable information about the thermodynamic driving forces of the reaction. For cyclization reactions, the stability of the resulting ring system (e.g., five-membered vs. six-membered rings) plays a significant role in the position of the equilibrium.

Product distribution is also heavily influenced by kinetic versus thermodynamic control. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate, whereas under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major one.

Table 2: Hypothetical Product Distribution in a Reaction of this compound (Note: This table is illustrative and based on general principles of chemical reactivity.)

| Product | Kinetic Control (%) | Thermodynamic Control (%) |

| Thiophene Derivative | 60 | 30 |

| Thiazole Derivative | 30 | 10 |

| Dimerization Product | 10 | 60 |

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in the reactions of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often influencing the selectivity.

Acid and Base Catalysis: Many reactions of this compound are catalyzed by acids or bases. For instance, the Gewald reaction is typically base-catalyzed, with the base promoting the initial Knoevenagel condensation. wikipedia.org Acid catalysis, on the other hand, can be employed to facilitate the dehydration steps in the formation of certain heterocycles. The choice of catalyst can significantly affect the reaction mechanism and product outcome.

Metal Catalysis: Transition metal catalysts are also employed in reactions involving similar substrates. For example, copper catalysts have been used in multi-component reactions to synthesize thioethers. organic-chemistry.org In the context of this compound, metal catalysts could be used to promote cross-coupling reactions at the thiol group or to facilitate novel cyclization pathways.

The use of a catalyst can alter the rate law of a reaction by introducing new steps into the mechanism. For example, in a catalyzed reaction, the concentration of the catalyst may appear in the rate equation. Furthermore, catalysts can change the product distribution by selectively lowering the activation energy for the formation of one product over another, thereby enhancing the yield of the desired compound.

Advanced Spectroscopic and Structural Characterization of 1 3 Sulfanylphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecular structure.

The ¹H NMR spectrum of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183) is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the acetyl group and the electron-donating and anisotropic effects of the sulfur-containing substituent.

The aromatic region would likely display four signals for the four protons on the benzene (B151609) ring. The proton ortho to the acetyl group (C2-H) is expected to be the most deshielded due to the strong electron-withdrawing effect of the carbonyl group. The proton ortho to the sulfanyl (B85325) group (C4-H) and the proton para to the acetyl group (C5-H) would appear at intermediate chemical shifts. The proton situated between the two substituents (C6-H) would also have a characteristic shift. The coupling between these adjacent aromatic protons would result in complex splitting patterns (doublets, triplets, or doublet of doublets), which can be analyzed to confirm their relative positions.

The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet, typically in the range of 2.0-2.6 ppm. The thiol proton (-SH) would also present as a singlet, though its chemical shift can be highly variable depending on concentration, solvent, and temperature, often appearing between 3.0 and 4.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (ortho to C=O) | ~7.8 | d | ~7-8 |

| Aromatic H (ortho to -SH) | ~7.4 | d | ~7-8 |

| Aromatic H (para to C=O) | ~7.5 | t | ~7-8 |

| Aromatic H (between substituents) | ~7.9 | s | N/A |

| -COCH₃ | ~2.5 | s | N/A |

| -SH | ~3.4 | s | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. youtube.com For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon, and the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and would appear at the downfield end of the spectrum, typically in the 195-200 ppm region. pressbooks.pub The aromatic carbons would resonate in the 125-140 ppm range. The carbon attached to the acetyl group (C1) and the carbon bearing the sulfanyl group (C3) would be identifiable by their chemical shifts, influenced by the electronic effects of the substituents. The other aromatic carbons would show distinct signals based on their positions relative to the substituents. The methyl carbon of the acetyl group would be the most shielded, appearing upfield at around 26-30 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~198 |

| Aromatic C (C-1, attached to C=O) | ~138 |

| Aromatic C (C-3, attached to -SH) | ~135 |

| Aromatic C (other) | ~128-134 |

| -COCH₃ | ~27 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. chemicalbook.com For this compound, this would be particularly useful in confirming the coupling relationships between the adjacent aromatic protons, allowing for a definitive assignment of their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. docbrown.info Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.

Dynamic NMR (DNMR) could be employed to study conformational exchange processes in this compound. A potential dynamic process in this molecule is the rotation around the C-S bond of the sulfanyl group. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for conformers, which would coalesce as the temperature is raised. By analyzing the changes in the NMR spectrum with temperature, the energy barrier for this rotation could be determined.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the ketone. Its position indicates conjugation with the aromatic ring.

S-H Stretch: The stretching vibration of the thiol S-H bond typically gives rise to a weak, sharp band in the range of 2550-2600 cm⁻¹. The weakness of this absorption is a characteristic feature.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations would produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H | Stretch | 2550-2600 | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| C=O | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. nih.gov These vibrations are specific to the chemical bonds and symmetry of the molecule, making the Raman spectrum a unique molecular fingerprint.

For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups and the benzene ring. Key expected vibrational modes would include:

C=O Stretch: A strong band, typically appearing in the region of 1680-1700 cm⁻¹, characteristic of the aryl ketone carbonyl group.

S-H Stretch: A weak to medium intensity band, expected in the range of 2550-2600 cm⁻¹, which is a definitive marker for the sulfanyl (thiol) group.

Aromatic C-H Stretch: Multiple sharp bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensities in the 1400-1600 cm⁻¹ region, indicative of the benzene ring.

C-S Stretch: A weaker band typically found in the 600-800 cm⁻¹ range.

CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

The substitution pattern on the benzene ring (meta-substitution) influences the symmetry of the molecule, which in turn affects the number and activity of the Raman bands. Analysis of the in-plane and out-of-plane bending vibrations can further confirm the substitution pattern.

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1680-1700 | Strong |

| Sulfanyl (S-H) | Stretching | 2550-2600 | Weak to Medium |

| Aromatic C-H | Stretching | >3000 | Sharp, Multiple |

| Aromatic C=C | Stretching | 1400-1600 | Variable |

| Carbon-Sulfur (C-S) | Stretching | 600-800 | Weak |

| Methyl (CH₃) | Stretching/Bending | Various | Variable |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₈H₈OS | 152.0347 |

The experimentally measured exact mass should align with the calculated value within a few parts per million (ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's connectivity and structure. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 137, corresponding to the [M-15]⁺ ion. This is a common fragmentation for acetophenones.

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the methyl group could lead to the formation of the 3-sulfanylbenzoyl cation at m/z 137.

Loss of the acetyl group (•COCH₃): This would produce a fragment at m/z 109, corresponding to the 3-sulfanylphenyl cation.

Cleavage related to the sulfanyl group: Fragmentation involving the C-S or S-H bonds could also occur, though these are generally less favorable than cleavages alpha to the carbonyl group.

The relative abundances of these fragment ions in the MS/MS spectrum would help to piece together the molecular structure. libretexts.orglibretexts.org

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 152 | 137 | •CH₃ | 3-Sulfanylbenzoyl cation |

| 152 | 109 | •COCH₃ | 3-Sulfanylphenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, should be amenable to GC-MS analysis. scirp.org In a GC-MS experiment, the compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, yielding a mass spectrum that can be used for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples

For the analysis of this compound in more complex matrices or for compounds that are not suitable for GC, liquid chromatography-mass spectrometry is the technique of choice. nih.govnih.gov LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. Similar to GC-MS, the compound would be identified based on its retention time in the LC column and its mass spectrum. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the quantification of the compound in complex samples.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

A successful crystallographic analysis would provide precise information on:

Bond lengths and angles: Confirming the expected geometries of the phenyl ring, ketone, and thiol groups.

Conformation: Determining the orientation of the acetyl and sulfanyl groups relative to the phenyl ring.

Intermolecular interactions: Identifying and characterizing any hydrogen bonds (e.g., S-H···O=C) or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice. For instance, the crystal structure of the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone reveals inversion-symmetric dimers formed through strong O—H⋯O hydrogen bonds. nih.govresearchgate.net

Table 4: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-S, S-H). |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

Although specific experimental data for this compound is not readily found in the surveyed literature, the application of these advanced spectroscopic and crystallographic techniques would provide a definitive and comprehensive characterization of this compound.

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction of this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or the precise atomic coordinates of the molecule are available.

Table 1: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Analysis of Intermolecular Interactions

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the packing of molecules in the solid state. github.com The sulfanyl group in this compound can act as a hydrogen bond donor, and the aromatic ring can participate in π-π stacking interactions.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | S-H | C=O | Data not available |

Crystal Packing and Supramolecular Architecture

The way molecules are arranged in a crystal, known as crystal packing, and the resulting extended network, or supramolecular architecture, are governed by the interplay of various intermolecular forces. researchgate.net These arrangements have a significant impact on the physical properties of the material.

As no crystal structure data for this compound has been published, the specific details of its crystal packing and supramolecular architecture remain unknown.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For this compound, the expected electronic transitions would be π → π* transitions associated with the aromatic ring and the carbonyl group, and potentially n → π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms.

A thorough search of the scientific literature did not uncover any experimental or theoretical UV-Vis absorption spectra for this compound. Therefore, the specific wavelengths of its electronic transitions have not been reported.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring, C=O | Data not available |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations of 1 3 Sulfanylphenyl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.

Molecular Orbital Analysis (HOMO, LUMO Energies and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.comchalcogen.ro A smaller gap generally implies higher reactivity. chalcogen.ro

For 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), the HOMO is expected to be predominantly localized on the electron-rich regions of the molecule, such as the sulfur atom and the phenyl ring, which possess π-systems. The LUMO, conversely, would likely be distributed over the acetyl group, particularly the carbonyl carbon, and the aromatic ring, which can accept electron density.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These values are illustrative and based on typical data for similar aromatic compounds. |

The distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. The regions with high HOMO density are susceptible to electrophilic attack, while areas with significant LUMO density are prone to nucleophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack, while areas of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the sulfur atom, indicating their nucleophilic character. The hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential, marking them as potential sites for weak electrophilic interactions.

Atomic Charges and Bond Order Calculations

Bond order is a measure of the number of chemical bonds between two atoms and is an indicator of bond strength and stability. libretexts.orgresearchgate.net A higher bond order generally corresponds to a shorter and stronger bond. For this compound, the carbon-oxygen double bond of the acetyl group would have a bond order close to two, while the carbon-carbon bonds within the phenyl ring would have bond orders intermediate between a single and a double bond due to resonance. The carbon-sulfur bond order would provide insight into the extent of conjugation of the sulfanyl (B85325) group with the aromatic ring.

Table 2: Hypothetical Wiberg Bond Orders for Selected Bonds in this compound

| Bond | Bond Order |

| C=O | ~1.9 |

| C-S | ~1.1 |

| C-C (ring) | ~1.5 |

| C-CH₃ | ~0.9 |

| Note: These values are illustrative and based on general principles of chemical bonding. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure and properties of molecules. nih.govmdpi.comresearchgate.net DFT methods are known for providing a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

The conformational landscape of the molecule can be explored by rotating the rotatable bonds, such as the bond connecting the acetyl group to the phenyl ring and the C-S bond. By performing a series of constrained geometry optimizations, a potential energy surface can be generated, revealing the different stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using DFT. researchgate.net The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org Comparing the predicted NMR spectra with experimental data can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (SH) | 3.5 - 4.5 |

| ¹H (Aromatic) | 7.2 - 7.8 |

| ¹H (CH₃) | 2.5 - 2.6 |

| ¹³C (C=O) | 195 - 200 |

| ¹³C (Aromatic) | 125 - 140 |

| ¹³C (CH₃) | 25 - 30 |

| Note: These values are illustrative and based on typical chemical shifts for similar functional groups. libretexts.orgrsc.org |

IR Frequencies: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govnih.gov These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group and the vibrations of the phenyl ring. nist.govnist.gov

Table 4: Hypothetical Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2900 - 3000 |

| C=O stretch | 1680 - 1700 |

| C-C stretch (aromatic) | 1400 - 1600 |

| Note: These values are illustrative and based on characteristic IR absorption frequencies. |

Calculation of Thermochemical Properties (e.g., energies, enthalpies, entropies)

| Property | Calculated Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (Gas Phase) | -85.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas Phase) | -15.7 | kJ/mol |

| Standard Molar Entropy (Gas Phase) | 415.2 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (C_p) | 180.6 | J/(mol·K) |

Note: The data in this table are illustrative and based on computational estimations for structurally similar molecules, as direct literature values for this compound are not available.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation barriers. For this compound, several reaction types can be computationally explored, with nucleophilic addition to the carbonyl group being a prominent example.

The exploration of a reaction pathway typically begins with identifying the reactants and products. For the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound, the reaction would proceed to form a tetrahedral intermediate. Computational methods, such as DFT, can be used to map the potential energy surface (PES) of this reaction. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction.